
2-Ethylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexahydropyrimidine is a heterocyclic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3 This compound is part of the hexahydropyrimidine family, known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylhexahydropyrimidine can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and an appropriate alcohol. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters under acidic conditions to form the desired hexahydropyrimidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of solid acid catalysts, such as silica-supported acids, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions are sometimes utilized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexahydropyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Pyrimidine derivatives.
Reduction: Saturated hexahydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl hexahydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethylhexahydropyrimidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Hexahydropyrimidine: Lacks the ethyl group, resulting in different reactivity and applications.
Tetrahydropyrimidine: Contains fewer hydrogen atoms, leading to distinct chemical properties and uses.
Uniqueness of 2-Ethylhexahydropyrimidine: The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This unique feature makes it more effective in certain applications, such as drug development and material science .
Propiedades
Número CAS |
22385-49-5 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-ethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-2-6-7-4-3-5-8-6/h6-8H,2-5H2,1H3 |
Clave InChI |
MMLSDOPMFZSMLV-UHFFFAOYSA-N |
SMILES canónico |
CCC1NCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


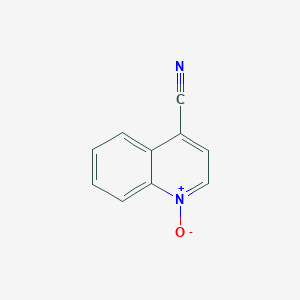

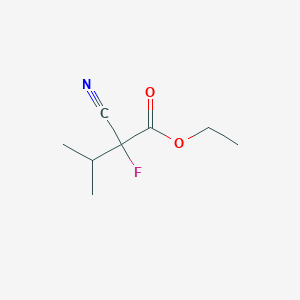
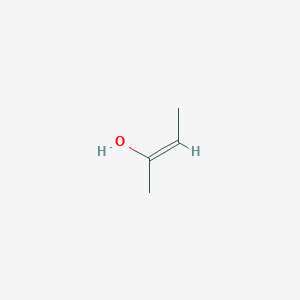

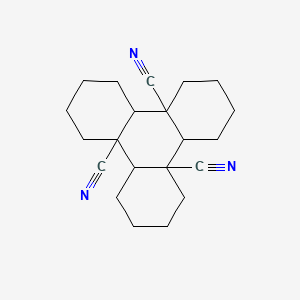
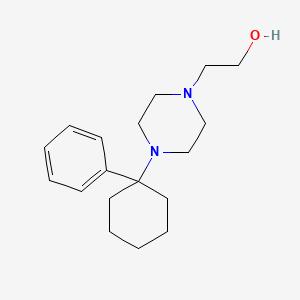

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

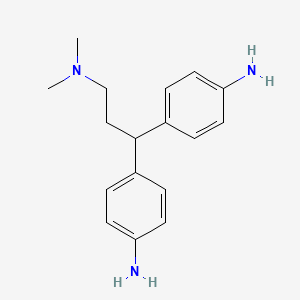
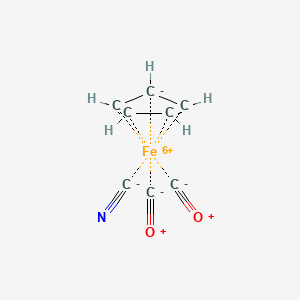

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
